molecular formula C22H21N3O3S2 B10992019 1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide

1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B10992019
M. Wt: 439.6 g/mol
InChI Key: TZNMKVCMSGMWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is an indole-3-carboxamide derivative characterized by two key structural features:

  • Indole N-substituent: A benzyl group at the nitrogen atom of the indole ring.
  • Carboxamide N-substituent: A 2-[(thiophen-2-ylsulfonyl)amino]ethyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

1-benzyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]indole-3-carboxamide

InChI

InChI=1S/C22H21N3O3S2/c26-22(23-12-13-24-30(27,28)21-11-6-14-29-21)19-16-25(15-17-7-2-1-3-8-17)20-10-5-4-9-18(19)20/h1-11,14,16,24H,12-13,15H2,(H,23,26)

InChI Key

TZNMKVCMSGMWNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NCCNS(=O)(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide group can be introduced by reacting thiophene-2-sulfonyl chloride with an appropriate amine, followed by coupling with the indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Substituent Analysis at the Indole Nitrogen

The benzyl group at the indole nitrogen distinguishes the target compound from analogs with alternative substituents:

Compound Name Indole N-Substituent Key Implications
Target Compound Benzyl Enhances lipophilicity and steric bulk; may improve blood-brain barrier penetration .
1-Allyl-1H-indole-2-carboxamide () Allyl Reduced steric hindrance compared to benzyl; potential for metabolic oxidation.
UR-12 () 2-Morpholinoethyl Introduces a polar morpholine moiety, altering solubility and receptor affinity.
1-(Cyclobutylmethyl)-1H-indole-3-carboxamide () Cyclobutylmethyl Increased rigidity; may affect binding pocket interactions in receptors.

Substituent Analysis at the Carboxamide Nitrogen

The 2-[(thiophen-2-ylsulfonyl)amino]ethyl group is a unique feature with electronic and steric effects:

Compound Name Carboxamide N-Substituent Key Implications
Target Compound 2-[(Thiophen-2-ylsulfonyl)amino]ethyl Sulfonamide group enhances metabolic stability; thiophene may engage in π-π interactions.
MEN10930 () Naphthalenylmethyl Bulky aromatic substituent likely increases receptor selectivity.
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide () Phenyl/piperidinyl Piperidine moiety introduces basicity, affecting pharmacokinetics.

Pharmacological and Legal Considerations

  • UR-12 (): A controlled substance with a 7-methoxyindole-3-carboxamide core and morpholinoethyl substituent.
  • Legislative Definitions (): Indole carboxamides with alkyl, benzyl, or cycloalkylmethyl groups at the indole nitrogen are often classified as controlled substances.

Biological Activity

1-benzyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole core, a benzyl group, and a thiophenesulfonamide moiety. The structural formula can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure is crucial for its interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Inhibition of Wnt/β-catenin Signaling : Similar to other indole derivatives, this compound may disrupt the Wnt/β-catenin signaling pathway, which is crucial in various cancers. It potentially downregulates β-catenin levels and enhances the activity of the destruction complex proteins such as GSK-3β and Axin .
  • Antiproliferative Effects : Studies indicate that compounds with similar structures have shown significant antiproliferative effects in melanoma cells and other cancer types, suggesting that this compound could be effective against tumors with diverse mutational profiles .

Efficacy Against Cancer Cells

Recent studies have demonstrated that this compound can inhibit the proliferation of melanoma cells. The following table summarizes its activity compared to related compounds:

CompoundIC50 (μM)Target Cell Type
This compoundTBDMelanoma cell lines
1-benzyl-indole-3-carbinol5.0Melanoma cell lines
Vemurafenib0.5BRAF-mutant melanoma

Note: TBD = To Be Determined; further studies are needed to establish precise IC50 values for the compound .

Antiparasitic Activity

In addition to its anticancer properties, related indole compounds have shown efficacy against Toxoplasma gondii and Cryptosporidium parvum, with IC50 values ranging from 2.95 μM to 7.63 μM . This suggests that this compound may also possess antiparasitic properties worth investigating.

Case Studies

Several studies highlight the potential of indole-based compounds in therapeutic applications:

  • Melanoma Treatment : A study demonstrated that a closely related compound effectively inhibited Wnt/β-catenin signaling in melanoma cells, leading to reduced cell viability and tumor growth in xenograft models .
  • Antiparasitic Efficacy : Research on similar indole derivatives indicated significant activity against Toxoplasma gondii, showcasing their potential as antiparasitic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.